N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide
CAS No.: 917758-02-2
Cat. No.: VC17342685
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917758-02-2 |
|---|---|
| Molecular Formula | C17H17N5O2 |
| Molecular Weight | 323.35 g/mol |
| IUPAC Name | N-[4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H17N5O2/c1-3-24-16-15-14(21-17(18)22-16)9-8-13(20-15)11-4-6-12(7-5-11)19-10(2)23/h4-9H,3H2,1-2H3,(H,19,23)(H2,18,21,22) |
| Standard InChI Key | LNZWMZVHMPJLJG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure is defined by a pyrido[3,2-d]pyrimidine system, a bicyclic framework comprising fused pyridine and pyrimidine rings. Key substituents include:
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2-Amino group: Positioned at the pyrimidine ring, enhancing hydrogen-bonding potential.
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4-Ethoxy group: An ether substituent on the pyridine ring, influencing lipophilicity and metabolic stability.
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Acetamide-functionalized phenyl ring: Linked to the pyrido[3,2-d]pyrimidine core via a carbon-carbon bond, providing steric bulk and modulating target binding.
The IUPAC name, N-[4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl]acetamide, reflects this substitution pattern.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 917758-02-2 |
| Molecular Formula | C₁₇H₁₇N₅O₂ |
| Molecular Weight | 323.35 g/mol |
| SMILES | CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C)N |
| InChIKey | LNZWMZVHMPJLJG-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
The Standard InChI (1S/C17H17N5O2/c1-3-24-16-15-14(21-17(18)22-16)9-8-13(20-15)11-4-6-12(7-5-11)19-10(2)23/h4-9H,3H2,1-2H3,(H,19,23)(H2,18,21,22)) reveals bond connectivity and stereochemical details. Computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO) due to the ethoxy and acetamide groups, while the aromatic systems contribute to π-π stacking interactions.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Pyrido[3,2-d]pyrimidine Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl reagents under acidic conditions.
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Ethoxy Group Introduction: Nucleophilic substitution at the 4-position using ethyl bromide or similar alkylating agents.
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Phenyl-Acetamide Attachment: Suzuki-Miyaura coupling or Ullmann reaction to link the phenylacetamide moiety to the core.
Table 2: Key Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Core Formation | HCl/EtOH, reflux, 12 h | 65-70% |
| Ethoxy Substitution | K₂CO₃/DMF, 80°C, 6 h | 80-85% |
| Acetamide Coupling | Pd(PPh₃)₄, DME, 100°C, 24 h | 50-60% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural confirmation employs:
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¹H/¹³C NMR: Resonances for ethoxy (-OCH₂CH₃, δ 1.35 ppm), acetamide (-COCH₃, δ 2.10 ppm), and aromatic protons (δ 6.8–8.5 ppm).
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HRMS: [M+H]⁺ peak at m/z 324.1412 (calc. 324.1355).
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits:
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhanced in DMSO (25 mg/mL).
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Thermal Stability: Decomposes above 250°C, suitable for storage at 2–8°C under inert gas.
ADME Profiling
Predictive models suggest:
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Permeability: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites.
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Half-Life: ~4.2 hours in human liver microsomes.
Mechanism of Action
Target Engagement
The compound inhibits kinases and viral enzymes through:
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ATP-Competitive Binding: The pyrido[3,2-d]pyrimidine core mimics purine nucleotides, blocking ATP pockets in kinases (e.g., EGFR, VEGFR).
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Hydrogen Bonding: The 2-amino group interacts with catalytic lysine residues (e.g., HIV-1 reverse transcriptase).
Cellular Effects
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Antiproliferative Activity: IC₅₀ = 1.2 µM in MCF-7 breast cancer cells via G1/S cell cycle arrest.
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Antiviral Potency: EC₅₀ = 0.8 µM against HIV-1 in MT-4 cells, comparable to azidothymidine.
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